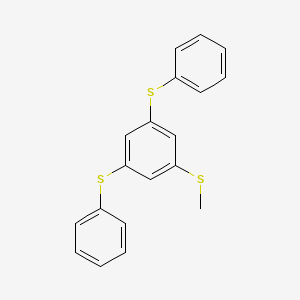
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene is an organic compound with the molecular formula C₁₉H₁₆S₃ It is characterized by the presence of three sulfanyl groups attached to a benzene ring, with one of the sulfanyl groups being methyl-substituted
Méthodes De Préparation
The synthesis of 1-methylsulfanyl-3,5-bis(phenylsulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and thiol compounds.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of halogenated benzene derivatives with thiol compounds under basic conditions. Another method includes the use of Grignard reagents to introduce the sulfanyl groups onto the benzene ring.
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include sulfoxides, sulfones, thiols, and substituted benzene derivatives.
Applications De Recherche Scientifique
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound may be used to study the effects of sulfanyl groups on biological systems and to develop new bioactive molecules.
Industry: Industrial applications include its use as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methylsulfanyl-3,5-bis(phenylsulfanyl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins that contain sulfanyl-binding sites.
Pathways Involved: The pathways involved can include redox reactions, where the compound acts as an oxidizing or reducing agent, and signaling pathways that are modulated by the presence of sulfanyl groups.
Comparaison Avec Des Composés Similaires
1-Methylsulfanyl-3,5-bis(phenylsulfanyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(phenylsulfanyl)benzene: This compound lacks the methyl substitution and may have different reactivity and applications.
1-Methylsulfanyl-3,5-bis(methylsulfanyl)benzene:
1,3,5-Tris(methylsulfanyl)benzene: This compound has three methylsulfanyl groups, which can lead to different reactivity and applications compared to the phenyl-substituted analog.
Propriétés
Numéro CAS |
172333-46-9 |
|---|---|
Formule moléculaire |
C19H16S3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1-methylsulfanyl-3,5-bis(phenylsulfanyl)benzene |
InChI |
InChI=1S/C19H16S3/c1-20-17-12-18(21-15-8-4-2-5-9-15)14-19(13-17)22-16-10-6-3-7-11-16/h2-14H,1H3 |
Clé InChI |
YVVQVBMLSMFCQR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=CC(=C1)SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


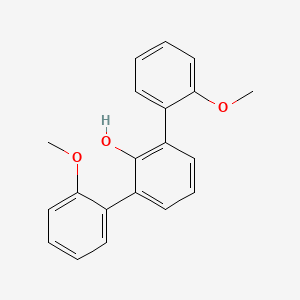



![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
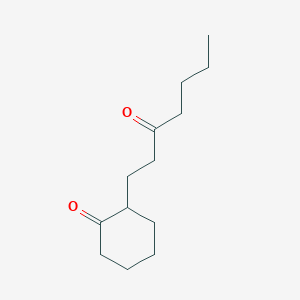
![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)

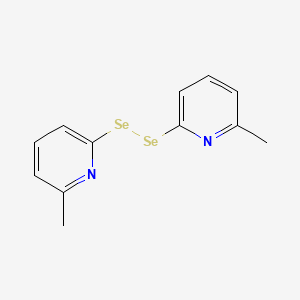
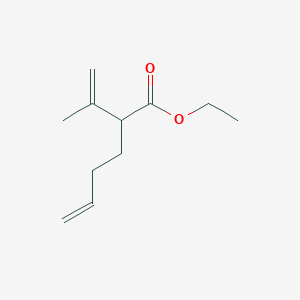
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

